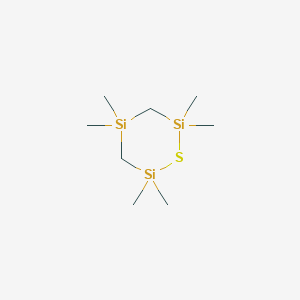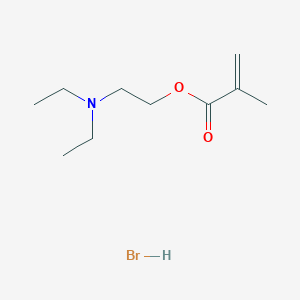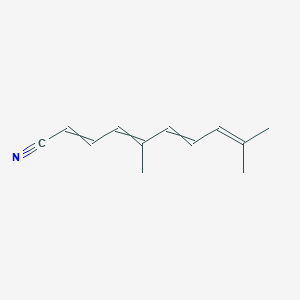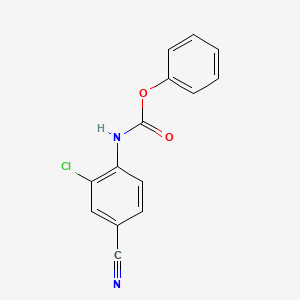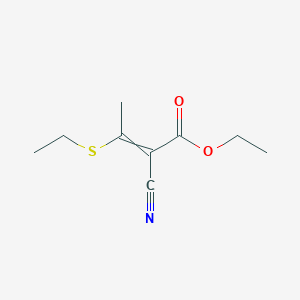
Ethyl 2-cyano-3-(ethylsulfanyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-(ethylsulfanyl)but-2-enoate is an organic compound with a unique structure that includes a cyano group, an ethylsulfanyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-3-(ethylsulfanyl)but-2-enoate typically involves the reaction of ethyl cyanoacetate with an appropriate aldehyde in the presence of a base such as piperidine. The reaction is carried out in ethanol under reflux conditions until the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-cyano-3-(ethylsulfanyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters with different alkyl or aryl groups.
Applications De Recherche Scientifique
Ethyl 2-cyano-3-(ethylsulfanyl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and ester groups.
Industry: Used in the production of fine chemicals and as a building block for various industrial products.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-3-(ethylsulfanyl)but-2-enoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. The ethylsulfanyl group can be involved in redox reactions, contributing to the compound’s reactivity and potential biological activity .
Comparaison Avec Des Composés Similaires
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar structure but with a furan ring instead of an ethylsulfanyl group.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains a nitrophenyl group, showing different reactivity and applications.
Uniqueness: Ethyl 2-cyano-3-(ethylsulfanyl)but-2-enoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and potential medicinal chemistry .
Propriétés
Numéro CAS |
90279-69-9 |
|---|---|
Formule moléculaire |
C9H13NO2S |
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-ethylsulfanylbut-2-enoate |
InChI |
InChI=1S/C9H13NO2S/c1-4-12-9(11)8(6-10)7(3)13-5-2/h4-5H2,1-3H3 |
Clé InChI |
LLSSBOPMPRCWRG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C)SCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


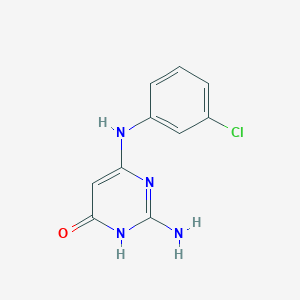

![6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14360194.png)
![3,3',3''-Nitrilotris[N-(2-aminoethyl)propanamide]](/img/structure/B14360195.png)
![4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine](/img/structure/B14360198.png)
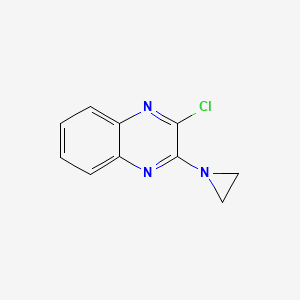
![2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14360204.png)
